molecular formula C16H17FN2O3S B5803921 5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide

5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide

Cat. No.: B5803921
M. Wt: 336.4 g/mol
InChI Key: QLCRFWTYOSRUPN-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide is a synthetic organic compound characterized by the presence of a dimethylsulfamoyl group, a fluorophenyl group, and a methylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the dimethylsulfamoyl group.

    Amidation: Formation of the amide bond with 2-fluorophenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl compounds: These include various derivatives with different functional groups attached to the fluorophenyl ring.

    Dimethylsulfamoyl compounds: Compounds with the dimethylsulfamoyl group attached to different aromatic or aliphatic cores.

Uniqueness

5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-11-8-9-12(23(21,22)19(2)3)10-13(11)16(20)18-15-7-5-4-6-14(15)17/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCRFWTYOSRUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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